REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][C:3]=1[NH:11][S:12]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=1)(=[O:14])=[O:13]>C(Cl)Cl.C1COCC1.O=[Mn]=O>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=2)(=[O:14])=[O:13])[CH:4]=1)(=[O:10])[CH3:9] |f:1.2|
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Name
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N-[2-chloro-5-(1-hydroxy-ethyl)-phenyl]-3,4-dimethoxy-benzenesulfonamide
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Quantity
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1.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)C(C)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC
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Name
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DCM THF
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Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl.C1CCOC1
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Name
|
|
Quantity
|
10.8 g
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Type
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catalyst
|
Smiles
|
O=[Mn]=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at RT for 7 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
filtered over Celite
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on SiO2 (hex/EA 1:1)
|
Type
|
CUSTOM
|
Details
|
The product was recovered as a colourless foam (1.58 g, 86%)
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C1)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |